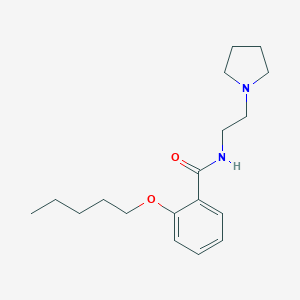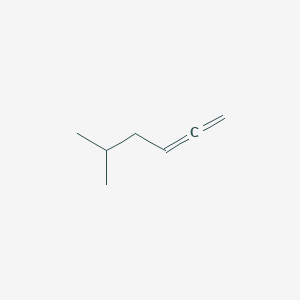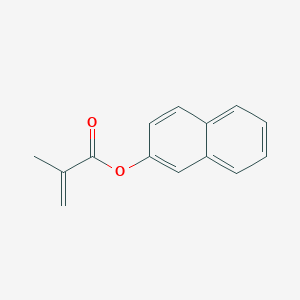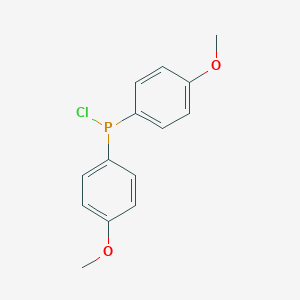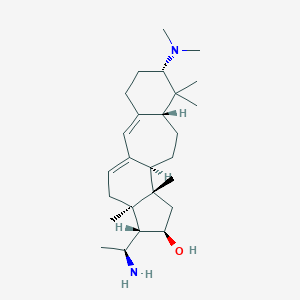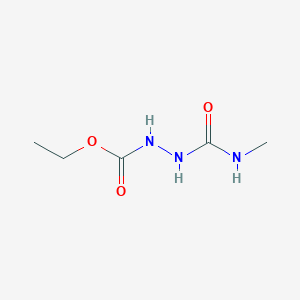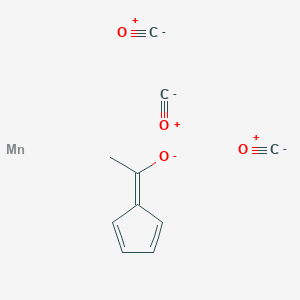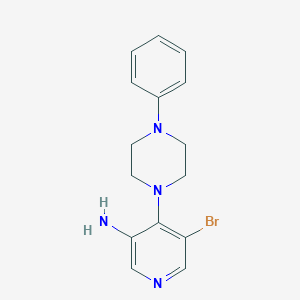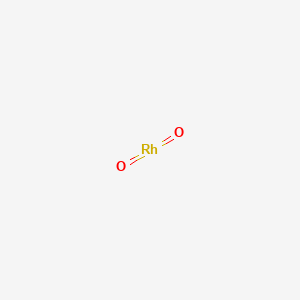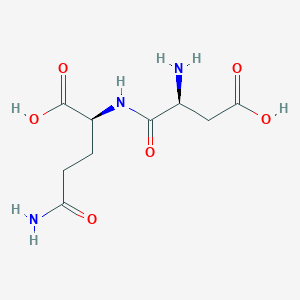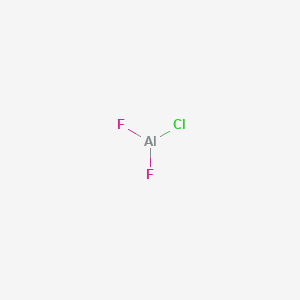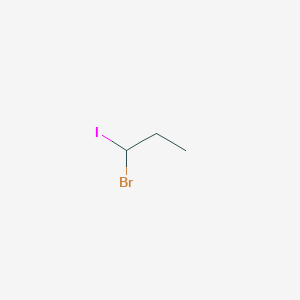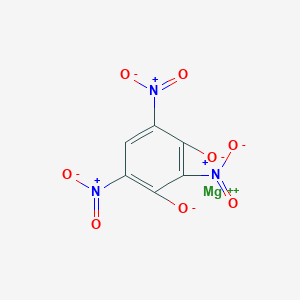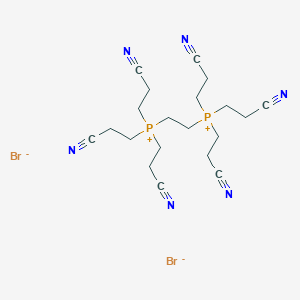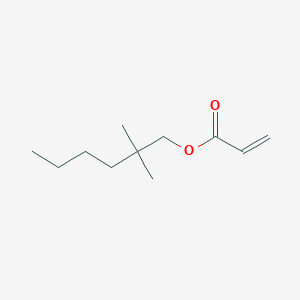
2,2-Dimethylhexyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylhexyl acrylate (DMA) is a colorless liquid that is used in the synthesis of polymers. It is a member of the acrylate family, which is widely used in various industries due to their excellent properties. DMA is an important monomer that is used in the production of polymers with improved properties such as flexibility, toughness, and resistance to impact.
Mécanisme D'action
2,2-Dimethylhexyl acrylate-based polymers are formed by the polymerization of 2,2-Dimethylhexyl acrylate. The polymerization reaction is initiated by a free radical mechanism. The free radicals are generated by the reaction of 2,2-Dimethylhexyl acrylate with a radical initiator. The free radicals then react with the 2,2-Dimethylhexyl acrylate monomers to form a polymer chain. The polymerization reaction continues until all the monomers are consumed.
Effets Biochimiques Et Physiologiques
2,2-Dimethylhexyl acrylate is not known to have any significant biochemical or physiological effects. It is not toxic and is not known to cause any adverse health effects. However, it is recommended to handle 2,2-Dimethylhexyl acrylate with care and to use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethylhexyl acrylate is an excellent monomer for the synthesis of polymers with improved properties. It has high reactivity, which allows for the rapid formation of polymers. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties such as high flexibility, toughness, and resistance to impact. However, 2,2-Dimethylhexyl acrylate is a flammable liquid and should be handled with care. It is also sensitive to oxygen and should be stored under an inert atmosphere.
Orientations Futures
There are several future directions for the use of 2,2-Dimethylhexyl acrylate in scientific research. One potential area is the development of 2,2-Dimethylhexyl acrylate-based polymers for use in 3D printing. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties that make them suitable for 3D printing applications. Another potential area is the use of 2,2-Dimethylhexyl acrylate-based polymers in the production of high-performance coatings. 2,2-Dimethylhexyl acrylate-based coatings have excellent properties such as high flexibility, toughness, and resistance to impact, which make them suitable for various applications. Finally, 2,2-Dimethylhexyl acrylate-based polymers can also be used in the production of medical devices. 2,2-Dimethylhexyl acrylate-based medical devices have excellent biocompatibility and can be used in various medical applications.
Conclusion:
2,2-Dimethylhexyl acrylate is an important monomer that is widely used in scientific research for the synthesis of various polymers. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties such as high flexibility, toughness, and resistance to impact, which make them suitable for various applications. 2,2-Dimethylhexyl acrylate is synthesized by the reaction of 2,2-Dimethylhexanol and acrylic acid and is purified by distillation. 2,2-Dimethylhexyl acrylate is not known to have any significant biochemical or physiological effects and is not toxic. 2,2-Dimethylhexyl acrylate is an excellent monomer for the synthesis of polymers with improved properties, but it should be handled with care due to its flammable nature. There are several future directions for the use of 2,2-Dimethylhexyl acrylate in scientific research, including 3D printing, high-performance coatings, and medical devices.
Méthodes De Synthèse
2,2-Dimethylhexyl acrylate is synthesized by the reaction of 2,2-Dimethylhexanol and acrylic acid. The reaction is catalyzed by an acid catalyst, and the product is purified by distillation. The yield of 2,2-Dimethylhexyl acrylate is typically high, and the purity can be improved by further purification.
Applications De Recherche Scientifique
2,2-Dimethylhexyl acrylate is widely used in scientific research for the synthesis of various polymers. It is used in the production of adhesives, coatings, and sealants. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties such as high flexibility, toughness, and resistance to impact. These properties make them suitable for various applications such as automotive parts, packaging, and medical devices.
Propriétés
Numéro CAS |
13141-04-3 |
|---|---|
Nom du produit |
2,2-Dimethylhexyl acrylate |
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2,2-dimethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-11(3,4)9-13-10(12)6-2/h6H,2,5,7-9H2,1,3-4H3 |
Clé InChI |
ZDEMXHSNWUJBIV-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)COC(=O)C=C |
SMILES canonique |
CCCCC(C)(C)COC(=O)C=C |
Autres numéros CAS |
13141-04-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



